molecular formula C11H12N2O B045160 S-4-(3-PYRROLIDINYLOXY)-BENZONITRILE CAS No. 124731-65-3

S-4-(3-PYRROLIDINYLOXY)-BENZONITRILE

Cat. No.: B045160
CAS No.: 124731-65-3
M. Wt: 188.23 g/mol
InChI Key: CXIIODREQCUPRE-UHFFFAOYSA-N
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Description

4-[(Pyrrolidin-3-yl)oxy]benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 4-[(Pyrrolidin-3-yl)oxy]benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrrolidin-3-yl)oxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-[(Pyrrolidin-3-yl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate the epigenetic landscape and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pyrrolidin-3-yl)oxy]benzonitrile is unique due to the presence of the oxygen atom linking the pyrrolidine ring to the benzonitrile moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-pyrrolidin-3-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIIODREQCUPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559583
Record name 4-[(Pyrrolidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124731-65-3
Record name 4-[(Pyrrolidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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